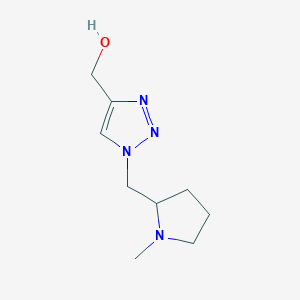

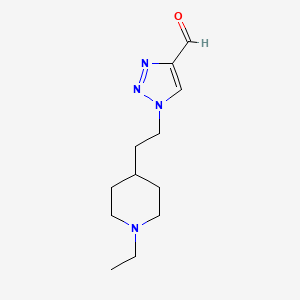

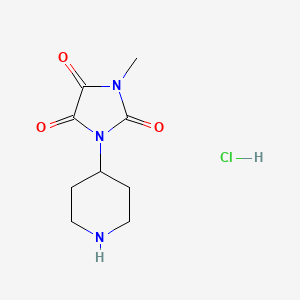

![molecular formula C11H14N4O B1482176 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide CAS No. 2097970-74-4](/img/structure/B1482176.png)

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide

Vue d'ensemble

Description

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide (CIPC) is a heterocyclic compound that has been studied for its potential applications in the field of organic synthesis and as a drug target. CIPC is an important intermediate in several synthetic pathways and has been used in the synthesis of various compounds, including drugs and polymers. CIPC has also been studied for its potential as a drug target and its ability to modulate cellular signaling pathways.

Applications De Recherche Scientifique

Anticancer Activity

Imidazo[1,2-b]pyrazole derivatives have been studied for their potential anticancer properties. They have shown effects on the proliferation of mouse leukemic cells and may inhibit the growth of various cancer cell lines. The specific substitution at the 6-carboxamide position, such as with a cyclopentyl group, could influence the compound’s ability to target certain cancer pathways .

Antiviral Applications

Research indicates that certain imidazo[1,2-b]pyrazole compounds exhibit antiviral activity, particularly against herpes simplex virus type 1-infected mammalian cells. The structural features of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide may be optimized to enhance this activity, making it a candidate for further antiviral drug development .

Antimicrobial Properties

Substituted imidazo[1,2-b]pyrazoles, including cephem derivatives, have been used as antimicrobials. The unique structure of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide could be explored for its efficacy against a range of bacterial strains, contributing to the field of antibiotics .

Photographic Dye-Forming Couplers

The imidazo[1,2-b]pyrazole nucleus has been utilized in photographic dye-forming couplers, which are components in photographic materials that improve absorption. The specific compound could be investigated for its potential to enhance the quality of photographic images through improved dye formation .

Material Science Applications

Due to the structural versatility of imidazo[1,2-b]pyrazoles, they are of interest in material science for the development of new materials with unique properties. The 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide could be a key ingredient in creating novel materials with specific electronic or mechanical characteristics .

Chemical Synthesis and Library Construction

The imidazo[1,2-b]pyrazole scaffold is a valuable component in chemical synthesis. It can be used in multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, to construct diverse chemical libraries. The cyclopentyl derivative could be included in such libraries to discover new compounds with potential biological activity .

Fragment-Based Drug Discovery

Selective functionalization of the imidazo[1,2-b]pyrazole scaffold is crucial in fragment-based drug discovery. The 1-cyclopentyl derivative offers a unique fragment for developing new drugs through techniques like Br/Mg-exchange, magnesiations, and zincations, followed by trapping reactions with electrophiles .

Pharmacophore Modeling

Imidazo[1,2-b]pyrazoles serve as key structural units in pharmacophore modeling due to their bioactive properties. The compound can be used to model interactions with biological targets, aiding in the design of drugs with improved efficacy and reduced side effects .

Propriétés

IUPAC Name |

1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11(16)9-7-10-14(5-6-15(10)13-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCDTIGYLAUBIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

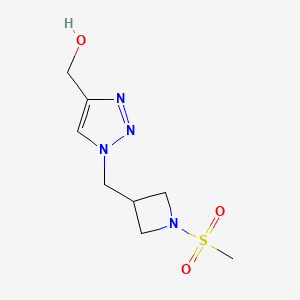

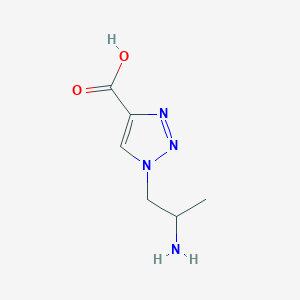

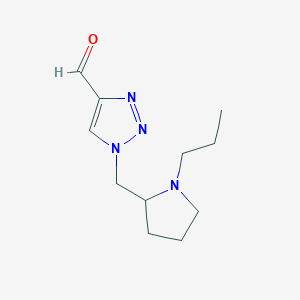

![7-(chloromethyl)-1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482115.png)

![1-ethyl-6-methyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482116.png)